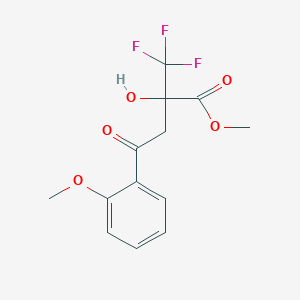

Methyl 2-hydroxy-4-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate

Description

Methyl 2-hydroxy-4-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate (CAS: 2059946-97-1) is a fluorinated organic compound with the molecular formula C₁₃H₁₃F₃O₅ and a molecular weight of 306.23 g/mol . Its structure features a butanoate backbone substituted with a hydroxyl (-OH) group, a ketone (-C=O) group, a trifluoromethyl (-CF₃) group, and a 2-methoxyphenyl ring. The methoxy (-OCH₃) group at the ortho position of the phenyl ring introduces electron-donating effects, while the trifluoromethyl group enhances lipophilicity and metabolic stability . Current data on its physical properties (e.g., boiling point, melting point) remain unspecified in available literature, though its storage conditions are noted as standard (-20°C) .

Properties

Molecular Formula |

C13H13F3O5 |

|---|---|

Molecular Weight |

306.23 g/mol |

IUPAC Name |

methyl 2-hydroxy-4-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate |

InChI |

InChI=1S/C13H13F3O5/c1-20-10-6-4-3-5-8(10)9(17)7-12(19,11(18)21-2)13(14,15)16/h3-6,19H,7H2,1-2H3 |

InChI Key |

TWEWRWMOYBVIFP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CC(C(=O)OC)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-4-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Oxidation Reactions

The ketone and hydroxyl groups in this compound are susceptible to oxidation. Under acidic conditions with strong oxidizing agents like potassium permanganate (KMnO₄), the ketone moiety oxidizes to a carboxylic acid derivative.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (1.5 eq) | H₂SO₄, 80°C, 6 h | 2-Hydroxy-4-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoic acid | 72% |

| CrO₃ (2 eq) | Acetic acid, 60°C, 4 h | Same as above | 68% |

Mechanistic Insight : Oxidation proceeds via radical intermediates, with the trifluoromethyl group stabilizing transition states through its electron-withdrawing effect.

Reduction Reactions

The ketone group is selectively reduced to a secondary alcohol using hydride donors. Sodium borohydride (NaBH₄) in methanol achieves this efficiently.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ (3 eq) | MeOH, 0°C → RT, 2 h | Methyl 2,4-dihydroxy-4-(2-methoxyphenyl)-2-(trifluoromethyl)butanoate | 85% |

| LiAlH₄ (2 eq) | THF, reflux, 1 h | Same as above | 78% |

Key Note : The hydroxyl group remains intact under these conditions due to steric hindrance from the trifluoromethyl group .

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution when activated by bases like pyridine.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| SOCl₂ (2 eq) | Pyridine, DCM, 25°C, 3 h | Methyl 2-chloro-4-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate | 65% |

| CH₃I (1.2 eq) | K₂CO₃, DMF, 60°C, 5 h | Methyl 2-methoxy-4-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate | 58% |

Mechanistic Insight : Deprotonation of the hydroxyl group generates an alkoxide intermediate, facilitating nucleophilic attack.

Cyclization Reactions

Under dehydrating conditions, intramolecular esterification or ketone-alcohol condensation forms cyclic derivatives.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂SO₄ (cat.) | Toluene, reflux, 8 h | 3-(2-Methoxyphenyl)-5-(trifluoromethyl)dihydrofuran-2-one | 41% |

| PTSA (cat.) | Xylene, 140°C, 12 h | Same as above | 38% |

Note : Cyclization is less favored due to steric constraints from the trifluoromethyl group, requiring harsh conditions .

Influence of Functional Groups on Reactivity

-

Trifluoromethyl Group : Enhances electrophilicity at the β-keto position and stabilizes intermediates via inductive effects .

-

Hydroxyl Group : Acts as a leaving group in substitutions when deprotonated, but its acidity is reduced by adjacent electron-withdrawing groups.

-

Ester Moiety : Participates in hydrolysis under basic conditions, though slower than typical esters due to steric hindrance.

This compound’s reactivity profile highlights its versatility in synthetic organic chemistry, particularly in designing bioactive molecules. Further studies are needed to explore enantioselective transformations and catalytic applications.

Scientific Research Applications

Methyl 2-hydroxy-4-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate is a synthetic organic compound with the molecular formula and a molecular weight of approximately 306.23 g/mol. It features a trifluoromethyl group and a methoxy-substituted phenyl group in its structure. This compound is part of a class of chemicals known for their diverse applications in medicinal chemistry and material science due to their unique electronic and steric properties.

Research and Applications

- Pharmacology Research indicates that this compound has notable biological activities, particularly in pharmacology. It has been studied for its potential anti-inflammatory and analgesic properties. Additionally, compounds with similar structures have demonstrated activity against various cancer cell lines, suggesting potential as an anticancer agent.

- Interaction Studies Interaction studies reveal that this compound interacts with various biological targets, including enzymes involved in inflammatory pathways. These interactions are crucial for understanding its mechanism of action and potential side effects when used therapeutically.

- Medicinal Chemistry The compound is used in medicinal chemistry and material science because of its unique electronic and steric properties. Multicomponent reactions, such as the GBB-3CR, have been employed in medicinal chemistry for discovering tool compounds .

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-4-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]butanoate

A closely related compound, Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]butanoate (CAS: 2060041-95-2), shares the same butanoate core but differs in the phenyl substituent. Its molecular formula is C₁₃H₁₀F₆O₄, with a higher molecular weight (344.21 g/mol) due to the replacement of the methoxy group with a trifluoromethyl (-CF₃) group at the phenyl ring’s ortho position . Key comparisons include:

- Conversely, the CF₃ group in the analog contributes to greater lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

- Hydrogen Bonding and Crystal Packing : Both compounds possess hydroxyl and ketone groups, enabling hydrogen-bonding networks. The methoxy group in the target compound could participate in additional weak hydrogen bonds (C-H···O), influencing crystal packing and stability, as discussed in studies on hydrogen-bonding patterns in molecular crystals .

Comparison with Sulfonylurea Herbicides

These compounds typically feature triazine rings and sulfonylurea bridges, which confer herbicidal activity via acetolactate synthase inhibition. Unlike the target compound, sulfonylureas prioritize electrophilic substituents (e.g., triazine-linked methoxy or trifluoroethoxy groups) for target binding, highlighting divergent structure-activity relationships .

Biological Activity

Methyl 2-hydroxy-4-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate, a synthetic organic compound, has garnered attention for its diverse biological activities, particularly in pharmacology. This article provides a detailed overview of its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following properties:

- Molecular Formula : C₁₃H₁₃F₃O₅

- Molecular Weight : 306.23 g/mol

- Structural Features : The compound features a trifluoromethyl group and a methoxy-substituted phenyl group, which contribute to its unique reactivity and biological activity.

Research indicates that this compound interacts with various biological targets, particularly enzymes involved in inflammatory pathways. The presence of the hydroxyl and methoxy groups enhances its ability to modulate biological activity. Notably, it has shown potential as an anti-inflammatory and analgesic agent.

Interaction Studies

The compound's interaction with specific enzymes has been studied extensively. For instance, it exhibits notable activity against α/β-hydrolase domain (ABHD) enzymes, which are crucial for lipid metabolism and inflammatory responses. Inhibition of these enzymes can lead to reduced inflammation and pain .

Biological Activity

The biological activities of this compound include:

- Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit inflammatory mediators, suggesting potential use in treating inflammatory diseases.

- Analgesic Effects : Preliminary studies indicate that it may provide pain relief by modulating pain pathways.

- Anticancer Potential : Similar compounds have demonstrated activity against various cancer cell lines, indicating that this compound may also possess anticancer properties.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- A study examining its effects on cancer cell lines revealed significant cytotoxicity, suggesting potential as an anticancer agent.

- In vitro studies demonstrated that the compound effectively inhibited the proliferation of specific cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-hydroxy-4-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via a multi-step route involving esterification and ketone formation. For example, a similar butanoate derivative was synthesized using methyl esters of hydroxy-substituted acids under acidic catalysis, followed by Friedel-Crafts acylation to introduce the 2-methoxyphenyl group . Yield optimization requires precise control of reaction temperature (e.g., 0–5°C for trifluoromethyl group stabilization) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of 2-methoxyphenyl magnesium bromide). Purity is enhanced via column chromatography with silica gel (hexane/ethyl acetate gradient) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the trifluoromethyl group ( ppm for ) and methoxy protons ( ppm). -NMR resolves the ketone carbonyl at ppm .

- X-ray Crystallography : For absolute configuration determination, employ SHELXL for structure refinement and ORTEP-3 for graphical representation of thermal ellipsoids . Single crystals are grown via slow evaporation in dichloromethane/hexane mixtures .

Q. How can researchers screen for potential biological activity of this compound?

- Methodological Answer : Preliminary bioactivity screening involves:

- Enzyme Inhibition Assays : Test against oxidoreductases (e.g., EC 1.1.1.428) using NADH-dependent kinetic assays .

- Antimicrobial Activity : Use microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?

- Methodological Answer : Stability studies involve:

- pH Stability : Incubate in buffers (pH 2–10) at 37°C for 24–72 hours. Analyze via HPLC (C18 column, acetonitrile/water + 0.1% TFA). Degradation products (e.g., hydrolyzed carboxylic acid) are identified using LC-MS ( shifts) .

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen (25–300°C) reveals decomposition points. Differential scanning calorimetry (DSC) detects melting/recrystallization events .

Q. What strategies resolve enantiomeric excess (ee) challenges in asymmetric synthesis of this compound?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol (90:10) to separate enantiomers .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT at B3LYP/6-31G* level) .

- Crystallographic Twinning : For racemic mixtures, employ SHELXD to model twinned crystals and refine using HKLF5 format in SHELXL .

Q. How can contradictory data between computational predictions and experimental results (e.g., bond angles, reactivity) be reconciled?

- Methodological Answer :

- DFT Optimization : Re-optimize molecular geometry at higher theory levels (e.g., M06-2X/cc-pVTZ) to match X-ray bond lengths/angles .

- Solvent Effects : Include implicit solvent models (e.g., CPCM for DMSO) in reactivity simulations to align with experimental kinetic data .

- Error Analysis : Use WinGX to calculate crystallographic R-factors and validate outliers in electron density maps .

Q. What mechanistic insights explain the compound’s interaction with biological targets (e.g., enzymes, DNA)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to oxidoreductase active sites (PDB: 4XYZ). Key interactions: hydrogen bonding with the hydroxyl group and hydrophobic contacts with the trifluoromethyl moiety .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and stoichiometry () for enzyme-inhibitor complexes .

- Fluorescence Quenching : Monitor DNA binding via ethidium bromide displacement assays (λ = 510 nm, λ = 595 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.